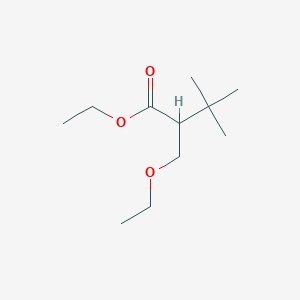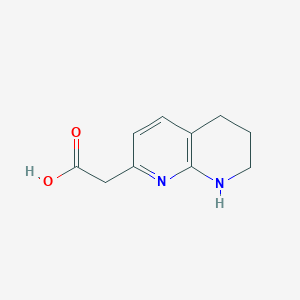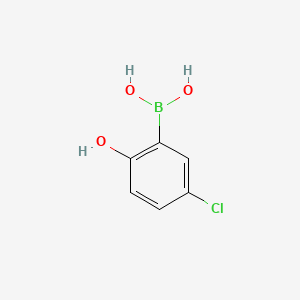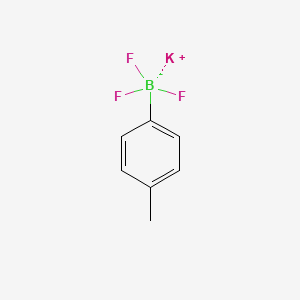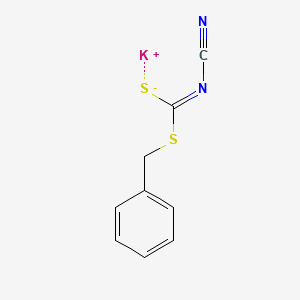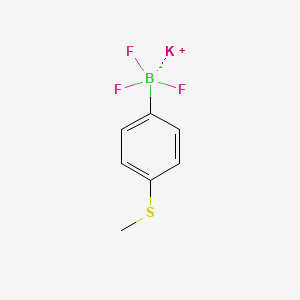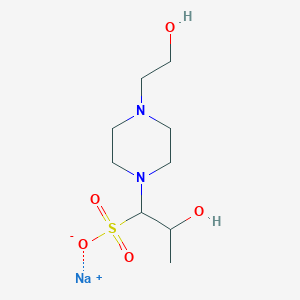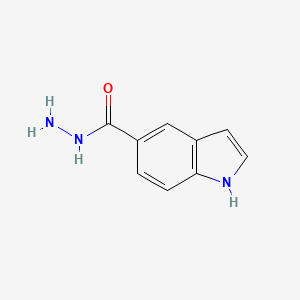
1H-Indole-5-carbohydrazide
Overview
Description
1H-Indole-5-carbohydrazide is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of indole carbohydrazide derivatives starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99% . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The InChI code for 1H-Indole-5-carbohydrazide is 1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis
1H-Indole-5-carbohydrazide is a solid substance that is stored at room temperature in an inert atmosphere .Scientific Research Applications
Antiviral Activity
Scientific Field
Pharmacology and Virology Application Summary: Indole derivatives, including 1H-Indole-5-carbohydrazide, have been studied for their potential antiviral properties. These compounds have shown inhibitory activity against various viruses. Methods of Application:
- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed an IC50 of 7.53 μmol/L against influenza A .
- IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Antiplatelet Aggregation Activity
Scientific Field
Cardiovascular Pharmacology Application Summary: Novel substituted indole carbohydrazide derivatives have been synthesized and evaluated for their antiplatelet aggregation activity, which is crucial in preventing thrombotic disorders. Methods of Application:
Anticancer Activity
Scientific Field
Oncology Application Summary: Indole derivatives are investigated for their anticancer activities due to their ability to interact with various cellular pathways. Methods of Application:
Anti-inflammatory Activity
Scientific Field
Immunology Application Summary: The anti-inflammatory properties of indole derivatives are explored for the treatment of chronic inflammatory diseases. Methods of Application:
Antimicrobial Activity
Scientific Field
Microbiology Application Summary: Indole carbohydrazide derivatives have been tested for their antimicrobial efficacy against a variety of bacterial and fungal pathogens. Methods of Application:
- Certain derivatives have shown potent antimicrobial activity, with low MIC values indicating high efficacy .
Antidiabetic Activity
Scientific Field
Endocrinology Application Summary: Research into indole derivatives includes their potential use in managing diabetes by affecting glucose metabolism. Methods of Application:
These applications highlight the versatility of 1H-Indole-5-carbohydrazide derivatives in various scientific fields. The detailed methods and results provide a glimpse into the potential therapeutic uses of these compounds. However, it’s important to note that further research and clinical trials are necessary to fully understand their efficacy and safety profiles. The provided references offer a deeper insight into each application.
Anti-HIV Activity
Scientific Field
Virology and Immunology Application Summary: Indole derivatives have been explored for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). Methods of Application:
Antioxidant Activity
Scientific Field
Biochemistry Application Summary: The antioxidant properties of indole derivatives are beneficial in combating oxidative stress-related diseases. Methods of Application:
Antitubercular Activity
Scientific Field
Infectious Diseases Application Summary: Indole derivatives have been tested for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Methods of Application:
Antimalarial Activity
Scientific Field
Parasitology Application Summary: Indole derivatives are investigated for their potential use in the treatment of malaria. Methods of Application:
Anticholinesterase Activity
Scientific Field
Neuropharmacology Application Summary: Indole derivatives are studied for their anticholinesterase activity, which is relevant in the treatment of Alzheimer’s disease. Methods of Application:
- Certain derivatives have shown inhibitory effects on acetylcholinesterase, suggesting potential benefits for cognitive disorders .
Antifungal Activity
Scientific Field
Mycology Application Summary: The antifungal efficacy of indole derivatives is explored to address fungal infections. Methods of Application:
These additional applications further demonstrate the broad spectrum of biological activities that “1H-Indole-5-carbohydrazide” derivatives possess. They offer a wide range of therapeutic possibilities, from infectious diseases to chronic conditions and neurological disorders. The research into these compounds continues to expand, revealing new potential applications and therapeutic targets.
Neuroprotective Activity
Scientific Field
Neurology Application Summary: Indole derivatives are being researched for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Methods of Application:
- Some derivatives have shown potential in protecting neuronal cells from apoptosis and oxidative stress .
Analgesic Activity
Scientific Field
Pain Management Application Summary: The analgesic properties of indole derivatives are studied for their potential to relieve pain without the side effects of traditional analgesics. Methods of Application:
Anti-asthmatic Activity
Scientific Field
Pulmonology Application Summary: Indole derivatives are investigated for their use in asthma management by reducing bronchial inflammation and constriction. Methods of Application:
Anticonvulsant Activity
Scientific Field
Neuropharmacology Application Summary: The potential anticonvulsant effects of indole derivatives are explored for the treatment of epilepsy and other seizure disorders. Methods of Application:
Anti-obesity Activity
Scientific Field
Metabolic Disorders Application Summary: Research into indole derivatives includes their potential role in weight management and the treatment of obesity. Methods of Application:
Antipsychotic Activity
Scientific Field
Psychiatry Application Summary: Indole derivatives are studied for their antipsychotic potential, which could offer new treatments for schizophrenia and bipolar disorder. Methods of Application:
- Some compounds have exhibited antipsychotic effects with fewer side effects compared to traditional medications .
These additional applications underscore the chemical diversity and potential of “1H-Indole-5-carbohydrazide” derivatives in addressing a wide array of health conditions. The ongoing research in these areas is crucial for developing new and effective therapeutic agents. It’s important to note that while these applications show promise, they are subject to rigorous testing and validation in clinical settings to ensure safety and efficacy. The references provided offer a comprehensive overview of the current state of research in these fields .
Safety And Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, there is a lot of interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .
properties
IUPAC Name |
1H-indole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQATJKKTYPJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627801 | |
| Record name | 1H-Indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carbohydrazide | |
CAS RN |
406192-82-3 | |
| Record name | 1H-Indole-5-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406192-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

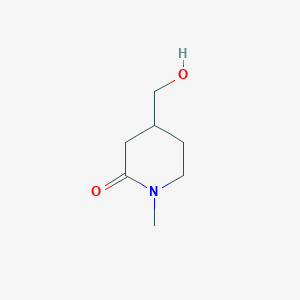
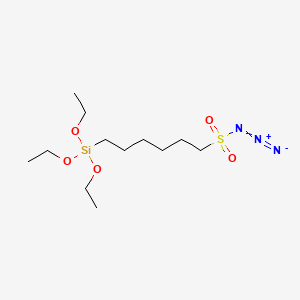
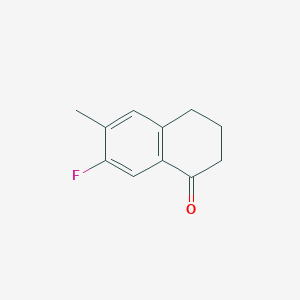
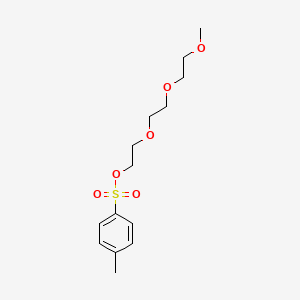
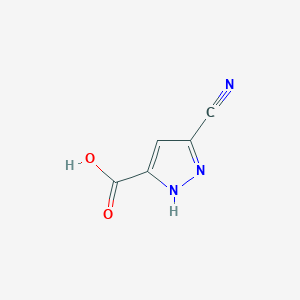
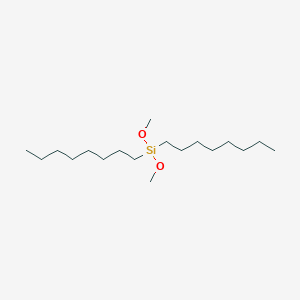
![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)
